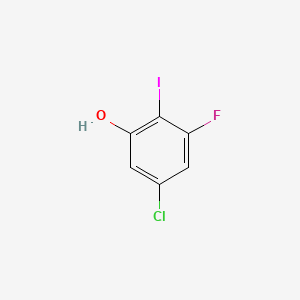

5-Chloro-3-fluoro-2-iodophenol

Description

Significance in Organic Synthesis and Chemical Sciences

Halogenated phenols are vital intermediates in the production of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. nih.gov The incorporation of halogens onto a phenol (B47542) ring can significantly alter its electronic properties, acidity, and biological activity, making them valuable building blocks in medicinal chemistry for modifying the potency and metabolic stability of drug candidates. researchgate.netacs.org Enzymatic halogenation methods, utilizing halogenase enzymes, are also emerging as environmentally benign alternatives for producing these compounds with high selectivity. researchgate.net

Organoiodine compounds are particularly significant in organic synthesis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group. chemscene.com This reactivity is harnessed in numerous transformations, especially in transition-metal-catalyzed cross-coupling reactions which are fundamental for constructing complex molecular architectures. beilstein-journals.orgresearchgate.net Furthermore, the field of hypervalent iodine chemistry, where iodine exists in a higher oxidation state (e.g., +3 or +5), has provided a suite of versatile and environmentally friendly oxidizing reagents. researchgate.netdntb.gov.ua These hypervalent iodine reagents are now routinely used for a variety of selective oxidative transformations. dntb.gov.ua

Overview of Halogen Substitution Patterns in Phenolic Systems

The reactivity of a phenol is heavily influenced by the number, type, and position of halogen substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. acs.org Consequently, direct halogenation of phenol often leads to poly-substituted products. chemicalregister.com

The nature of the halogen atom is also critical. The high electronegativity of fluorine compared to chlorine, bromine, and iodine imparts distinct properties. For instance, halogenation is a common strategy to lower the pKa of the phenolic hydroxyl group, which can be important for tuning the properties of fluorescent probes or biological molecules. nih.gov Moreover, the specific substitution pattern can lead to intramolecular interactions; a halogen at the ortho position, for example, can form an intramolecular hydrogen bond with the phenolic proton, which can reduce the reactivity of the O-H bond and increase the molecule's stability.

In medicinal chemistry, halogen atoms can form specific, directed interactions known as halogen bonds with biological macromolecules like proteins. acs.org The strength and nature of these bonds depend on the halogen (I > Br > Cl > F), providing a tool for rational drug design. The unique substitution pattern of a polyhalogenated phenol can thus be tailored to achieve specific chemical reactivity and biological interactions.

Research Context for 5-Chloro-3-fluoro-2-iodophenol

While extensive research dedicated solely to this compound is not prominent in publicly available literature, its chemical structure firmly places it in the category of advanced synthetic intermediates or "building blocks". alfa-chemistry.com These are functionalized molecules designed for the modular assembly of more complex target structures, particularly in the realm of drug discovery and material science. alfa-chemistry.com The value of this compound lies in the distinct reactivity offered by its four different functional groups attached to a central benzene (B151609) ring.

The table below summarizes the known properties of this compound, which is also identified by the IUPAC name 3-Chloro-5-fluoro-2-iodophenol. chemscene.com

| Property | Value |

| CAS Number | 2383582-02-1 chemscene.com |

| Molecular Formula | C₆H₃ClFIO chemscene.com |

| Molecular Weight | 272.44 g/mol chemscene.com |

| Topological Polar Surface Area | 20.23 Ų chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 1 chemscene.com |

| LogP | 2.7893 chemscene.com |

This interactive table is based on computationally derived data.

The primary research application for a molecule like this compound is as a versatile precursor in multi-step organic synthesis.

The Iodo Group: The iodine atom at the C2 position is the most likely site for synthetic modification. Its nature as an excellent leaving group makes it ideal for use in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net

The Hydroxyl Group: The phenolic -OH group can be readily converted into an ether or ester, or it can be used to direct further electrophilic substitution on the ring.

The Fluoro and Chloro Groups: The fluorine and chlorine atoms modify the electronic landscape of the aromatic ring, influencing the reactivity of the other sites. They also offer potential for later-stage modification via nucleophilic aromatic substitution, although this typically requires harsh conditions. More significantly, their presence is crucial for fine-tuning the steric and electronic properties of the final target molecule, which can be critical for its biological function. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3ClFIO |

|---|---|

Molecular Weight |

272.44 g/mol |

IUPAC Name |

5-chloro-3-fluoro-2-iodophenol |

InChI |

InChI=1S/C6H3ClFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |

InChI Key |

UFFMOWXPLZWJPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)I)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 3 Fluoro 2 Iodophenol and Analogues

Precursor Synthesis and Halogenation Strategies

The construction of the 5-Chloro-3-fluoro-2-iodophenol scaffold necessitates a multi-step approach, typically commencing with a simpler, commercially available substituted phenol (B47542) or aniline (B41778). The sequence of halogen introduction is critical to ensure the correct final arrangement of the chloro, fluoro, and iodo substituents.

Regioselective Functionalization of Phenolic Aromatic Rings

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This inherent directing effect is a key factor in planning the synthesis of highly substituted phenols. However, achieving substitution at the meta-position relative to the hydroxyl group can be challenging. synquestlabs.com

One common precursor for the synthesis of molecules with a 3-chloro-5-fluoro substitution pattern is 3-Chloro-5-fluoroaniline. ossila.com This aniline derivative can be synthesized and subsequently converted to the corresponding phenol, providing a key intermediate. The conversion of an aniline to a phenol can be accomplished via diazotization followed by hydrolysis. For instance, 3-amino-5-chlorophenol (B1287482) can be diazotized with sodium nitrite (B80452) in an acidic medium to form a diazonium salt, which is then fluorinated.

The regioselectivity of subsequent halogenations is then governed by the combined directing effects of the existing substituents. For example, in a 3-fluoro-5-chlorophenol intermediate, the hydroxyl group would direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The fluorine and chlorine atoms, being deactivating ortho-, para-directors, would also influence the position of further substitution.

Introduction of Chlorine, Fluorine, and Iodine Substituents

The introduction of each halogen onto the phenolic ring requires specific reagents and reaction conditions to control regioselectivity and prevent the formation of undesired isomers.

Chlorination: The chlorination of phenols can be achieved using various reagents, such as N-chlorosuccinimide (NCS). Catalyst-controlled regioselective chlorination has been demonstrated to favor ortho-substitution. nsf.gov For instance, the chlorination of 3-fluorophenol (B1196323) with NCS in the presence of a thiourea (B124793) catalyst has been shown to yield the ortho-chlorinated product with high selectivity. nsf.gov

Fluorination: Direct fluorination of phenols is often challenging due to the high reactivity of fluorine. A more common approach is to introduce the fluorine atom via a Sandmeyer-type reaction on a corresponding aniline precursor. For example, 3-amino-5-chlorophenol can be converted to 3-fluoro-5-chlorophenol through diazotization followed by treatment with a fluoride (B91410) source.

Iodination: The iodination of phenols can be accomplished using molecular iodine in the presence of an oxidizing agent. The reaction of phenols with iodine and hydrogen peroxide in water has been shown to be an efficient method for the synthesis of iodophenols. scielo.br The regioselectivity of iodination is influenced by the existing substituents on the ring. For a precursor such as 3-chloro-5-fluorophenol, the iodine would be directed to one of the vacant ortho or para positions relative to the strongly activating hydroxyl group. Specifically, iodination of 4-chlorophenol (B41353) with iodine and hydrogen peroxide yields 4-chloro-2,6-diiodophenol, demonstrating the strong directing effect of the hydroxyl group to the ortho positions. scielo.br Similarly, methods for the iodination of hydroxyaromatic compounds using a metal iodide and a metal hypochlorite (B82951) have been developed, offering another route to introduce iodine onto the phenol ring. google.com

A plausible synthetic route for this compound could, therefore, start from 3-chloro-5-fluorophenol. The hydroxyl group would strongly direct the incoming iodine electrophile to the ortho position (position 2), which is sterically less hindered than position 6.

Phenol Ring Formation and Functional Group Interconversions

As mentioned, a key strategy for synthesizing substituted phenols is the transformation of other functional groups on the aromatic ring. The diazotization of anilines to form diazonium salts, which are then hydrolyzed to phenols, is a classic and versatile method. This approach is particularly useful when the desired substitution pattern is more readily achieved on an aniline precursor.

For example, the synthesis could commence with 3-chloro-5-fluoroaniline. ossila.com This aniline can undergo diazotization followed by hydrolysis to yield 3-chloro-5-fluorophenol. This intermediate is then subjected to regioselective iodination to introduce the iodine atom at the 2-position, yielding the final product, this compound.

The table below summarizes a potential synthetic pathway and the key transformations involved.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 3-Chloro-5-fluoroaniline | 1. NaNO₂, HCl2. H₂O, heat | 3-Chloro-5-fluorophenol | Diazotization and Hydrolysis |

| 2 | 3-Chloro-5-fluorophenol | I₂, H₂O₂ | This compound | Electrophilic Iodination |

Mechanistic Considerations in Synthesis Pathways

The regiochemical outcome of the halogenation steps is dictated by a combination of electronic and steric effects. In the electrophilic iodination of 3-chloro-5-fluorophenol, the hydroxyl group is the most powerful activating group and directs the incoming electrophile primarily to the ortho and para positions. The positions ortho to the hydroxyl group are 2 and 6, and the para position is 4.

The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. However, their influence is weaker than that of the hydroxyl group. The fluorine at position 3 directs to positions 2 and 4, while the chlorine at position 5 directs to positions 4 and 6.

Considering the combined directing effects:

Position 2: Activated by the hydroxyl group (ortho) and the fluorine (ortho).

Position 4: Activated by the hydroxyl group (para), the fluorine (para), and the chlorine (ortho).

Position 6: Activated by the hydroxyl group (ortho) and the chlorine (para).

While position 4 is electronically the most activated, steric hindrance from the adjacent chlorine and fluorine atoms might disfavor substitution at this position. Between positions 2 and 6, position 2 is generally less sterically hindered. Therefore, iodination is expected to occur preferentially at the 2-position, leading to the formation of this compound.

The mechanism of iodination with iodine and hydrogen peroxide is believed to involve the in-situ generation of an electrophilic iodine species, which then attacks the electron-rich phenol ring.

The synthesis of analogues would follow similar principles, with the specific order of halogenation and the choice of starting materials being adjusted to achieve the desired substitution pattern. For instance, the synthesis of a bromo-analogue like 3-Bromo-5-fluoro-2-iodophenol would likely involve a bromination step on a suitable precursor. smolecule.com

Chemical Reactivity and Transformation of 5 Chloro 3 Fluoro 2 Iodophenol

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) reactions on the 5-Chloro-3-fluoro-2-iodophenol ring are directed by the combined effects of the activating hydroxyl group and the deactivating halogen substituents. The hydroxyl group is a powerful ortho-, para-director, significantly increasing the electron density at positions 4 and 6. However, the presence of three halogen atoms, which are deactivating due to their inductive electron-withdrawing nature, generally slows down the rate of electrophilic attack compared to phenol (B47542) itself. ambeed.com

The regiochemical outcome of EAS reactions is a result of the interplay between the directing effects of all substituents. The hydroxyl group strongly favors substitution at the positions ortho and para to it. The halogens, while deactivating, also act as ortho-, para-directors. google.com In this specific molecule, the positions ortho to the hydroxyl group are occupied by iodine and a hydrogen, while the para position is occupied by a chlorine atom.

Given the steric bulk of the iodine atom at the 2-position, electrophilic attack at the 6-position is generally favored. The fluorine at the 3-position and the chlorine at the 5-position further influence the electron distribution and steric environment, but the primary directing influence remains the hydroxyl group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on this compound is a plausible transformation, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The inherent electron-withdrawing nature of the halogen substituents contributes to making the ring more susceptible to nucleophilic attack compared to unsubstituted phenol.

Influence of Halogen Identity and Position on Reactivity

The identity and position of the halogens play a crucial role in determining the feasibility and regioselectivity of SNAr reactions. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, as the more electronegative halogen is better able to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com However, the leaving group ability follows the reverse order, I > Br > Cl > F.

In this compound, the presence of fluorine, chlorine, and iodine offers multiple potential sites for nucleophilic attack. The relative reactivity of these sites is influenced by both the electronic activation provided by the other substituents and the inherent leaving group ability of the halogen itself. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. libretexts.org

Directed Metalation Group (DMG) Effects on Reactivity

The hydroxyl group in this compound can act as a directed metalation group (DMG). organic-chemistry.orgacs.org DMGs are functional groups that can coordinate to an organolithium reagent, directing deprotonation to a specific ortho position. organic-chemistry.orgnih.gov This strategy allows for the regioselective introduction of electrophiles at positions that might not be accessible through classical electrophilic aromatic substitution.

In the case of this compound, the hydroxyl group can direct lithiation to the adjacent 6-position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, leading to the synthesis of highly functionalized phenols. researchgate.net This approach bypasses the limitations of traditional substitution reactions and provides a powerful tool for the targeted modification of the aromatic ring. nih.gov

Cross-Coupling Reactions Involving the Iodo- and Chloro-Substituents

The presence of both iodo and chloro substituents on the aromatic ring of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are widely used for the selective functionalization of aryl halides. uwindsor.cabeilstein-journals.org The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. nih.gov This selectivity allows for the sequential functionalization of this compound.

The more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Cl bond intact for a subsequent, more forcing cross-coupling reaction. researchgate.net This differential reactivity is a powerful tool for the synthesis of complex, unsymmetrically substituted aromatic compounds. For instance, a Sonogashira coupling could be performed at the iodo position, followed by a Suzuki coupling at the chloro position. researchgate.netrsc.org

| Reaction Type | Catalyst/Ligand | Coupling Partner | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Arylboronic acids | Biaryls |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Terminal alkynes | Arylalkynes |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | Amines, Amides | Arylamines, Arylamides |

This table presents common palladium-catalyzed cross-coupling reactions applicable to aryl halides. beilstein-journals.org

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-O, C-N, and C-S bonds. beilstein-journals.orgmdpi.com While often requiring harsher reaction conditions than their palladium-catalyzed counterparts, copper-based systems can offer complementary reactivity and are particularly useful for certain transformations. cas.cn

The reactivity of the different halogen substituents in copper-mediated reactions also generally follows the order I > Br > Cl. nih.gov This allows for selective coupling at the iodo position of this compound. Copper catalysis is particularly relevant for the formation of diaryl ethers through coupling with phenols. mdpi.com

| Reaction Type | Catalyst/Ligand | Coupling Partner | Product Type |

| Ullmann Condensation | CuI/Ligand | Phenols, Alcohols | Diaryl ethers, Alkyl aryl ethers |

| Ullmann-type Amination | CuI/Ligand | Amines | Arylamines |

This table outlines common copper-mediated cross-coupling reactions for aryl halides. cas.cnnih.gov

Phenolic Hydroxyl Group Reactivity

The hydroxyl group (-OH) of this compound is a primary site of chemical reactivity. As a phenol, it is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile, readily participating in a variety of substitution and addition reactions. The reactivity of the hydroxyl group is fundamental to the synthesis of a wide range of derivatives.

The nucleophilic character of the phenoxide derived from this compound allows for its effective participation in derivatization reactions, most notably the formation of ethers and esters.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from phenols. masterorganicchemistry.com This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This potent nucleophile then undergoes an SN2 reaction with an alkyl halide to yield the desired ether. masterorganicchemistry.com For this compound, this provides a direct route to various aryl ether derivatives. The reaction is most efficient with primary alkyl halides. masterorganicchemistry.com

Aryl ethers can also be formed through nucleophilic aromatic substitution, where the phenoxide displaces a leaving group on another aromatic ring. A patent for aryl ether synthesis describes the reaction of a similar compound, 3-chloro-5-fluorophenol, with an activated benzonitrile (B105546) derivative to form a diaryl ether linkage. google.com This suggests a similar reactivity for this compound.

Furthermore, highly functionalized ethers can be synthesized. For instance, studies on various phenols, including o-iodophenol, have shown successful etherification with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide (B78521) (KOH). researchgate.net This reaction proceeds through a highly reactive difluoroethylene intermediate, yielding aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. researchgate.net Given the successful reaction with o-iodophenol, this compound is an expected substrate for this transformation. researchgate.net

Esterification: Esterification of the phenolic hydroxyl group can be achieved through reaction with carboxylic acid halides or anhydrides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct and may also act as a nucleophilic catalyst. The synthesis of aromatic esters from phenols and organic carboxylic acid halides is a well-established method. nih.gov

Table 1: Representative Derivatization and Esterification Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl Aryl Ether | | Aryl Ether Formation | 1. Base (e.g., K₂CO₃) 2. Activated Aryl Halide | Diaryl Ether | | Fluoroalkenyl Etherification | 1. KOH 2. 2-bromo-2-chloro-1,1,1-trifluoroethane | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ether | | Esterification | 1. Acyl Halide (R-COCl) or Anhydride 2. Base (e.g., Pyridine) | Aryl Ester |

Oxidative Transformations

The electron-rich nature of the phenolic ring makes this compound susceptible to oxidation. The products of such transformations can vary significantly depending on the oxidant and reaction conditions.

Quinone Formation: Strong oxidizing agents, such as chromic acid, can oxidize phenols to quinones. youtube.com In the case of this compound, oxidation would likely lead to the formation of a substituted benzoquinone. The specific isomer formed would depend on the regioselectivity of the oxidation process, which can be complex for a polysubstituted phenol.

Oxidative Coupling: In the presence of certain catalysts or enzymes, phenols can undergo oxidative coupling reactions to form dimers or polymers. These reactions proceed through the formation of phenoxy radical intermediates. researchgate.net

Enzymatic Oxidation: Laccases, a class of copper-containing oxidase enzymes, can catalyze the one-electron oxidation of phenols using molecular oxygen as the oxidant. researchgate.net This process generates phenoxy radicals that can then couple via C-C or C-O-C pathways, leading to the formation of polyhalogenated biphenyls or biphenyl (B1667301) ethers, and ultimately to polymerization. researchgate.net

Metal-Catalyzed Coupling: Transition metals are also effective catalysts for the oxidative coupling of phenols. Iron-catalyzed asymmetric oxidative coupling of 2-naphthols is a well-established method for producing chiral BINOL compounds. mdpi.com Similarly, palladium-catalyzed reactions of 2-iodophenols with alkynes can lead to oxidative addition and subsequent cyclization. rsc.org These precedents suggest that under appropriate metal-catalyzed conditions, this compound could undergo self-coupling or cross-coupling reactions to form more complex aromatic structures.

Table 2: Potential Oxidative Transformation Pathways

| Transformation Type | Oxidant / Catalyst | Potential Product(s) |

|---|---|---|

| Quinone Formation | Strong Oxidants (e.g., Chromic Acid) | Substituted Benzoquinone |

| Enzymatic Dimerization | Laccase / O₂ | Dimeric ethers (C-O-C linkage) or Biphenyls (C-C linkage) |

| Metal-Catalyzed Coupling | Iron or Palladium Catalysts | C-C or C-O coupled dimers and oligomers |

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of organic compounds in solution. sapub.org For 5-Chloro-3-fluoro-2-iodophenol, ¹H, ¹³C, and ¹⁹F NMR would provide definitive evidence for its constitution. While specific spectra for this compound are not documented in the searched literature, predictions can be made based on established chemical shift principles and data for related structures. acs.orgresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals for the aromatic protons and one for the phenolic hydroxyl group. The aromatic protons, being on a highly substituted ring, would appear as doublets due to coupling with the fluorine atom. The hydroxyl (-OH) proton signal is typically a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature, but generally appears between 4-7 ppm for phenols. libretexts.org Its identity can be confirmed by its disappearance upon shaking the sample with D₂O. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are significantly influenced by the attached substituents. The carbon bearing the hydroxyl group (C1) is expected in the 150-160 ppm range. The carbons bonded to halogens will also show characteristic shifts; the iodine-bearing carbon (C2) would be shifted to a lower field (around 90-100 ppm) due to the heavy atom effect, while the fluorine- and chlorine-bearing carbons (C3 and C5) would be influenced by the halogens' electronegativity and anisotropic effects. libretexts.orgacs.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single signal would be expected. Computational methods have become highly accurate in predicting ¹⁹F NMR chemical shifts for fluorinated aromatic compounds, which can help in assigning structures unambiguously. researchgate.net

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.0-7.5 | Doublet | Aromatic proton at C4, coupled to F |

| ¹H | ~6.8-7.3 | Doublet | Aromatic proton at C6, coupled to F |

| ¹H | 4-7 | Broad Singlet | Phenolic OH proton libretexts.org |

| ¹³C | ~155 (d) | Doublet | C1-OH, with C-F coupling |

| ¹³C | ~95 (d) | Doublet | C2-I, with C-F coupling |

| ¹³C | ~158 (d) | Doublet | C3-F, large one-bond C-F coupling |

| ¹³C | ~115 (d) | Doublet | C4, with C-F coupling |

| ¹³C | ~130 (s) | Singlet | C5-Cl |

| ¹³C | ~110 (d) | Doublet | C6, with C-F coupling |

Note: The values in this table are estimates based on spectroscopic principles and data for analogous compounds. Specific experimental values may vary.

Mass Spectrometry (MS) for Reaction Product Identification and Pathway Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and for gaining structural information from its fragmentation patterns. It is also a powerful tool for identifying products and intermediates in reaction mixtures, thereby helping to elucidate reaction pathways. d-nb.inforesearchgate.net

For this compound (MW: 272.44 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺). A key feature would be the isotopic pattern for the chlorine atom; a signal at M+2 with an intensity of about one-third of the M⁺ peak is characteristic of a monochlorinated compound. miamioh.edu

Common fragmentation pathways for halogenated phenols include the loss of halogens or hydrogen halides.

Loss of Iodine: The C-I bond is the weakest, so a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) at m/z 145/147 would be expected.

Loss of HCl or HF: Elimination of neutral molecules like HCl or HF could also occur.

Carbonyl Formation: Fragmentation of the phenol (B47542) ring can lead to the formation of various smaller charged species.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. beilstein-journals.orgrsc.org In mechanistic studies, MS can be used to analyze crude reaction mixtures to detect intermediates and byproducts, providing evidence for proposed reaction mechanisms. rsc.org

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 272/274 | [C₆H₃ClFIO]⁺ | Molecular ion (M⁺), showing the characteristic 3:1 isotope pattern for one chlorine atom. miamioh.edu |

| 145/147 | [M-I]⁺ | Loss of iodine radical, a common fragmentation for iodoarenes. |

| 252 | [M-HF]⁺ | Loss of hydrogen fluoride (B91410). |

Note: This table presents predicted fragmentation patterns. Actual fragmentation can be more complex.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. iapaar.com They are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. researchgate.netacs.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretching: A prominent broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration, indicative of hydrogen bonding. libretexts.org

C-O Stretching: A strong band around 1200-1260 cm⁻¹ is characteristic of the C-O stretching of the phenol group.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

Carbon-Halogen Stretching: The C-F, C-Cl, and C-I stretching vibrations will appear in the fingerprint region. The C-F stretch is typically found around 1000-1300 cm⁻¹, C-Cl in the 600-800 cm⁻¹ range, and the C-I stretch at lower wavenumbers, typically 500-600 cm⁻¹. nih.govrsc.org

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the carbon-halogen bonds, which may be weak in the IR spectrum. researchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200-3600 | IR | Broad absorption libretexts.org |

| Aromatic C-H stretch | 3000-3100 | IR, Raman | |

| Aromatic C=C stretch | 1450-1600 | IR, Raman | Multiple bands expected |

| C-O stretch | 1200-1260 | IR | Strong intensity |

| C-F stretch | 1000-1300 | IR | Strong intensity |

| C-Cl stretch | 600-800 | IR |

Note: These are approximate frequency ranges. The exact position and intensity of bands depend on the complete molecular structure and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

While no crystal structure for this compound has been reported in the searched literature, analysis of related structures provides insight into the expected solid-state conformation. kisti.re.kr A crystal structure would reveal how the molecules pack in the crystal lattice, governed by intermolecular forces. The phenolic -OH group would act as a hydrogen bond donor, likely forming chains or dimers with neighboring molecules. researchgate.net Furthermore, the presence of three different halogen atoms makes this molecule a candidate for forming halogen bonds (C-I···O, C-Cl···O, etc.), which are significant non-covalent interactions that can direct crystal packing. The planarity of the benzene (B151609) ring and the specific arrangement of the bulky iodine and smaller chlorine and fluorine atoms would also dictate the steric interactions influencing the packing arrangement. researchgate.netsmolecule.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| D₂O (Deuterium oxide) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 5-Chloro-3-fluoro-2-iodophenol, DFT calculations could provide valuable insights into its properties. These calculations would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and then computing various electronic properties.

Key parameters that would be determined from DFT calculations include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Electron Distribution: The distribution of electron density across the molecule, which helps in understanding its reactivity. This is often visualized through electron density maps and molecular electrostatic potential (MEP) surfaces.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure.

Without specific studies on this compound, no concrete data for these parameters can be presented.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is employed to study the pathways of chemical reactions involving a specific molecule. For this compound, this could involve modeling its synthesis or its reactions with other chemical species. Such studies would focus on:

Reaction Pathways: Identifying the most likely sequence of steps for a reaction to occur.

Transition States: Locating the high-energy transition state structures that connect reactants to products. The energy of the transition state is used to calculate the activation energy of the reaction, which determines the reaction rate.

Thermodynamics of Reactions: Calculating the changes in enthalpy, entropy, and Gibbs free energy for a reaction to determine its spontaneity and equilibrium position.

Detailed mechanistic studies and the characterization of transition states for reactions involving this compound are not currently available in the searched scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

The presence of different halogen substituents on the phenol (B47542) ring can lead to the existence of various conformers (different spatial arrangements of atoms that can be interconverted by rotation about single bonds).

Conformational Analysis: This involves identifying the different stable conformers of this compound and determining their relative energies. This is often done by systematically rotating the hydroxyl group and other flexible parts of the molecule and calculating the energy at each step.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms, one can understand how the molecule behaves in different environments (e.g., in a solvent) and how it transitions between different conformations.

Specific conformational analyses or molecular dynamics simulation results for this compound have not been reported in the available literature.

Quantitative Structure-Activity Relationship (QSAR) for Non-Clinical Applications

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a compound with its biological activity or other properties. For non-clinical applications, a QSAR model for this compound could be developed to predict properties such as its toxicity to aquatic organisms or its potential as an environmental contaminant.

The development of a QSAR model typically involves:

Data Set Collection: Gathering a set of similar compounds with known activities.

Descriptor Calculation: Calculating various molecular descriptors (physicochemical properties, topological indices, etc.) for each compound in the set.

Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the activity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

No specific QSAR models for the non-clinical applications of this compound have been found in the searched scientific literature.

Applications in Chemical Sciences and Technology

Role as a Synthetic Building Block for Complex Organic Scaffolds

The primary documented application of 5-Chloro-3-fluoro-2-iodophenol is as a crucial intermediate, or synthetic building block, in the creation of complex molecules targeted for pharmaceutical use. Its specific arrangement of chloro, fluoro, and iodo substituents on the phenol (B47542) ring provides a unique chemical reactivity profile that is leveraged by synthetic chemists.

Detailed research findings from patent literature demonstrate its use in the synthesis of fused bicyclic heteroaryl compounds. google.com These compounds are designed to function as NLRP3 inhibitors. google.comacs.org The NLRP3 inflammasome is a protein complex involved in the inflammatory response, and its inhibition is a therapeutic strategy for a wide range of conditions, including inflammatory, respiratory, and neurodegenerative diseases like asthma, chronic obstructive pulmonary disorder (COPD), Alzheimer's disease, and Parkinson's disease. google.comacs.org

In the synthesis pathway described, this compound serves as a key precursor. google.comgoogleapis.com The compound itself is synthesized from 3-chloro-5-fluorophenol, which undergoes iodination to introduce the iodine atom ortho to the hydroxyl group. google.com Subsequently, the this compound is used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. google.com The iodine atom, being the most reactive halogen in this type of reaction, allows for the selective formation of a new carbon-carbon bond, attaching the phenolic structure to another part of the target molecule to form the final complex heteroaryl scaffold. google.com This strategic use of the compound's reactivity is fundamental to building the larger, biologically active molecule.

Utilization in Catalysis

Based on available scientific literature and patent databases, there are no specific documented instances of this compound being used directly as a catalyst or as a ligand in a catalytic complex.

Contribution to Advanced Materials Science and Polymer Chemistry

While chemical suppliers may classify this compound as a material science building block due to its reactive nature, no specific research or patents were found that detail its incorporation into advanced materials or polymers.

Development of Probes for Biochemical Systems

There is no available research documenting the use of this compound in the development of chemical probes or sensors for biochemical systems.

Applications in Agrochemical Research and Development

No specific applications of this compound in the field of agrochemical research and development, such as in the synthesis of herbicides, pesticides, or fungicides, have been documented in the public scientific or patent literature.

Environmental Fate and Degradation Pathways

Photolytic Degradation Mechanisms in Aquatic Systems

The degradation of 5-Chloro-3-fluoro-2-iodophenol in aquatic environments under the influence of sunlight is primarily initiated by the cleavage of the carbon-halogen bond. The energy required to break these bonds follows the order C-I < C-Br < C-Cl < C-F, making the carbon-iodine bond the most susceptible to photolysis.

Upon exposure to ultraviolet (UV) radiation, particularly wavelengths present in sunlight, the C-I bond in this compound is expected to undergo homolytic cleavage, leading to the formation of a phenyl radical and an iodine radical. This process, known as reductive dehalogenation, would result in the formation of 5-chloro-3-fluorophenol as the initial major photoproduct. This primary degradation step is crucial as it removes the least stable halogen. Subsequent photolytic degradation of the resulting 5-chloro-3-fluorophenol would proceed at a much slower rate, involving the cleavage of the more stable C-Cl bond. Direct photolysis or reactions with photochemically generated reactive oxygen species like hydroxyl radicals can lead to further transformation, potentially resulting in the formation of various hydroxylated and dehalogenated intermediates before eventual mineralization to carbon dioxide and water. nih.govmdpi.com

Biotransformation and Biodegradation Processes

Microbial activity is a critical factor in the environmental breakdown of halogenated phenols. The degradation can occur under both anaerobic and aerobic conditions, with distinct pathways and microbial communities involved in each.

Under anaerobic conditions, such as those found in saturated soils, sediments, and certain groundwater aquifers, the primary biodegradation mechanism for this compound is reductive dehalogenation. nih.gov This process is often carried out by specific anaerobic bacteria that use the halogenated compound as an electron acceptor in a process known as dehalorespiration. nih.gov

The order of halogen removal mirrors that of photolytic degradation, with the most easily reduced halogen being removed first. Studies on various halogenated phenols have consistently shown that deiodination and debromination occur more readily than dechlorination, while defluorination is the most difficult to achieve. nih.govresearchgate.net Therefore, the anaerobic degradation of this compound is predicted to proceed sequentially:

Deiodination: The initial and most rapid step would be the microbial removal of the iodine atom to yield 5-chloro-3-fluorophenol.

Dechlorination: Following the removal of iodine, subsequent microbial action would target the chlorine atom, producing 3-fluorophenol (B1196323).

Defluorination: The final dehalogenation step, the cleavage of the highly stable C-F bond, is significantly slower and often represents a rate-limiting step in the complete mineralization of highly fluorinated compounds.

Sulfate-reducing microbial consortia have been identified as being particularly effective at degrading brominated, iodinated, and chlorinated phenols, with the complete mineralization of the resulting phenol (B47542) ring coupled to sulfate (B86663) reduction. nih.govresearchgate.net

| Step | Parent Compound | Primary Product | Relative Rate | Key Process |

|---|---|---|---|---|

| 1 | This compound | 5-Chloro-3-fluorophenol | Fast | Reductive Deiodination |

| 2 | 5-Chloro-3-fluorophenol | 3-Fluorophenol | Moderate | Reductive Dechlorination |

| 3 | 3-Fluorophenol | Phenol | Slow | Reductive Defluorination |

| 4 | Phenol | CO2 + H2O | Variable | Ring Cleavage & Mineralization |

In aerobic environments, the microbial degradation of halogenated phenols typically follows a different pathway. Instead of initial dehalogenation, aerobic bacteria often first introduce additional hydroxyl groups onto the aromatic ring using monooxygenase or dioxygenase enzymes. oregonstate.edufrontiersin.org This hydroxylation step transforms the phenol into a catechol or a substituted catechol derivative.

For this compound, the initial step would likely be hydroxylation to form a halogenated catechol. This dihydroxylated intermediate is then susceptible to enzymatic ring cleavage by catechol dioxygenases. frontiersin.org The ring fission can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, leading to the formation of aliphatic acids. frontiersin.orgnih.gov The halogen atoms are typically removed at a later stage from these aliphatic intermediates. oregonstate.edu The presence of multiple, different halogen substituents can pose a challenge for microbial enzymes, potentially slowing the degradation rate compared to simpler monochlorinated phenols. oregonstate.edu

Persistence and Environmental Mobility Considerations

The environmental persistence of this compound is expected to be significant due to the presence of the stable aromatic ring and multiple halogen-carbon bonds. The C-F bond, in particular, is one of the strongest covalent bonds in organic chemistry, imparting high resistance to both biotic and abiotic degradation. Consequently, while deiodination and dechlorination may occur, the resulting fluorinated intermediates are likely to persist in the environment for longer periods.

Environmental mobility is governed by the compound's solubility in water and its tendency to sorb to soil organic matter and sediment. thescipub.com As a phenol, its ionization is pH-dependent. In its neutral form, the presence of three halogen atoms increases its hydrophobicity, leading to a stronger affinity for organic matter. This sorption can reduce its mobility in groundwater but also makes it less bioavailable to microorganisms. nih.govnih.gov However, at higher pH values, the phenolic hydroxyl group will deprotonate, forming a more water-soluble phenolate (B1203915) anion, which can increase its mobility in aquatic systems. mdpi.com Therefore, the transport of this compound in the environment will be influenced by the pH of the water and the organic carbon content of the soil and sediment. thescipub.com

Advanced Analytical Methodologies for Environmental Monitoring

Detecting and quantifying trace levels of this compound and its degradation products in complex environmental matrices such as water, soil, and sediment requires sophisticated analytical techniques. The methods must provide high sensitivity, selectivity, and structural confirmation.

The primary analytical approach involves chromatographic separation followed by mass spectrometric detection. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds, a derivatization step is often employed to increase volatility and improve chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly suitable for analyzing polar, non-volatile compounds and does not typically require derivatization. It offers excellent sensitivity and selectivity, making it ideal for detecting trace concentrations in water samples. tandfonline.com

Effective monitoring also relies on robust sample preparation techniques to extract and concentrate the analyte from the environmental matrix and remove interfering substances. Common methods include:

Solid-Phase Extraction (SPE): Water samples are passed through a cartridge containing a solid sorbent that retains the target compound, which is then eluted with a small volume of solvent. fu-berlin.de

Liquid-Liquid Extraction (LLE): The compound is partitioned from a water sample into an immiscible organic solvent. tandfonline.com

These advanced analytical methods are essential for tracking the fate and transport of this compound in the environment, identifying its transformation products, and assessing the effectiveness of remediation efforts. epa.govamanote.com

| Technique | Abbreviation | Primary Use | Sample Preparation |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Quantification and identification of volatile/semi-volatile compounds in soil and water. | Liquid-Liquid Extraction, Solid-Phase Extraction, Derivatization |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High-sensitivity detection of polar compounds in aqueous samples. | Solid-Phase Extraction, Direct Injection |

Conclusion and Future Research Directions

Summary of Current Research Landscape

Currently, the research landscape for 5-Chloro-3-fluoro-2-iodophenol is primarily centered on its availability as a synthetic building block. It is listed in several chemical supplier catalogs, indicating its utility in synthetic applications, likely as an intermediate for more complex molecules. chemscene.combldpharm.com The presence of three distinct halogen atoms (iodine, bromine, and fluorine) at specific positions, along with a hydroxyl group, makes it a pre-functionalized scaffold. Each halogen offers a different potential for reactivity in cross-coupling reactions, with the carbon-iodine bond being the most reactive, followed by the carbon-bromine and then the carbon-chlorine bonds. nih.govnih.gov This hierarchy allows for sequential and site-selective functionalization. nih.gov

The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. openstax.orgpressbooks.pubmaqsad.io This inherent reactivity, combined with the deactivating nature of the halogens, creates a complex substitution pattern that can be exploited for further derivatization. While specific studies on this compound are not abundant in peer-reviewed literature, the broader field of halogenated phenols is well-established. Research on similar compounds shows their use in developing new drugs and studying biochemical pathways. smolecule.comacs.org

Emerging Synthetic Strategies

The synthesis of polyhalogenated phenols has traditionally relied on multi-step processes involving halogenation of benzene (B151609) derivatives followed by nucleophilic substitution or the diazotization of polyhalogenated anilines. mdpi.comgoogle.com While effective, these methods can sometimes lack efficiency or employ harsh conditions. nih.gov

Emerging strategies that could be applied to the synthesis of this compound and its derivatives include:

Late-Stage C-H Functionalization: Direct C-H activation and functionalization is a powerful tool for streamlining synthesis by avoiding pre-functionalization steps. nih.govresearchgate.net For a scaffold like this compound, this could mean introducing new functional groups at the remaining C-H position (C6) with high precision. Copper-catalyzed C-H halogenation is a notable example of this type of transformation. beilstein-journals.org

Catalyst-Controlled Regioselectivity: Advances in ligand design for transition metal catalysts (e.g., palladium, copper) are enabling greater control over site-selectivity in cross-coupling reactions of polyhalogenated arenes. nih.gov This would allow for the selective reaction at the C-I, C-Br, or C-Cl position of the phenol (B47542), providing a programmed approach to building molecular complexity.

Flow Chemistry: The use of microreactor or flow chemistry systems can offer better control over reaction parameters (temperature, pressure, mixing) for hazardous or fast reactions, such as halogenations or diazotizations, potentially leading to higher yields and improved safety.

Untapped Reactivity Profiles

The unique electronic environment of this compound suggests several avenues for exploring untapped reactivity:

Orthogonal Cross-Coupling Reactions: The differential reactivity of the C-I, C-Br, and C-Cl bonds is ideal for sequential, one-pot cross-coupling reactions. A systematic study of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations at each position would create a library of novel, highly functionalized phenols.

Photoredox Catalysis: Light-mediated reactions offer alternative pathways for bond formation. nih.gov Investigating the photoredox-catalyzed reactions of this compound could uncover novel transformations that are not accessible through traditional thermal methods.

Phenolic Hydroxyl Group Derivatization: The hydroxyl group can be readily converted into ethers, esters, or other functional groups, which can, in turn, direct subsequent reactions or be used as a handle for attachment to polymers or biomolecules. nih.gov

Oxidation to Quinones: Phenols can be oxidized to form quinones, a class of compounds with important redox properties and biological activities. openstax.orgpressbooks.pub The oxidation of this compound would lead to a highly substituted and electrophilic quinone with potential applications in materials science or as a reactive intermediate.

Novel Applications Beyond Current Scope

While currently seen as a synthetic intermediate, the inherent properties of this compound suggest potential applications in several advanced fields:

Medicinal Chemistry: Halogen bonds are increasingly recognized for their role in ligand-protein interactions. The three different halogens on this molecule could be exploited to design highly specific inhibitors for biological targets like kinases or proteases. Halogenated phenolic compounds are known to be metabolites of persistent organic pollutants and can interact with biological systems. acs.org

Materials Science: Polyhalogenated aromatic compounds can be precursors to flame-retardant materials or liquid crystals. The high atomic number of iodine also makes it a candidate for applications requiring X-ray contrast.

Agrochemicals: Many successful herbicides and fungicides are based on halogenated phenolic structures. mdpi.com The unique substitution pattern of this compound could lead to the development of new agrochemicals with novel modes of action.

Organic Electronics: Functionalized phenols are used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties imparted by the three different halogens could be tuned through derivatization to create novel semiconducting materials.

Challenges and Opportunities in Halogenated Phenol Chemistry

The chemistry of halogenated phenols is not without its challenges. The potential for the formation of persistent and toxic byproducts, such as halogenated dioxins under certain conditions, requires careful consideration of reaction conditions and environmental impact. osti.gov Furthermore, achieving high selectivity in reactions with multiple halogen sites can be difficult and often requires extensive optimization. nih.gov

However, these challenges also present significant opportunities. The development of greener and more selective catalytic systems is a major area of research. mdpi.comacs.org The demand for complex, functionalized molecules in drug discovery and materials science ensures that versatile building blocks like this compound will remain highly valuable. nih.gov Understanding the fundamental reaction mechanisms, such as the role of TiO2 clusters in the degradation of halogenated phenols, can provide insights into both their environmental fate and potential catalytic applications. rsc.org As synthetic methods become more sophisticated, the ability to precisely control the functionalization of polyhalogenated phenols will unlock new and exciting areas of chemical research and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.